1,2,2-Trimethyl-3-phenylaziridine 1,2,2-Trimethyl-3-phenylaziridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16193468
InChI: InChI=1S/C11H15N/c1-11(2)10(12(11)3)9-7-5-4-6-8-9/h4-8,10H,1-3H3
SMILES:
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol

1,2,2-Trimethyl-3-phenylaziridine

CAS No.:

Cat. No.: VC16193468

Molecular Formula: C11H15N

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

1,2,2-Trimethyl-3-phenylaziridine -

Specification

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
IUPAC Name 1,2,2-trimethyl-3-phenylaziridine
Standard InChI InChI=1S/C11H15N/c1-11(2)10(12(11)3)9-7-5-4-6-8-9/h4-8,10H,1-3H3
Standard InChI Key SOJLUMSKGCNGIB-UHFFFAOYSA-N
Canonical SMILES CC1(C(N1C)C2=CC=CC=C2)C

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

1,2-Dimethyl-3-phenylaziridine belongs to the aziridine family, featuring a strained three-membered ring system with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol . The compound’s IUPAC name, 1,2-dimethyl-3-phenylaziridine, reflects the positions of its substituents: two methyl groups on the nitrogen and adjacent carbon, and a phenyl group on the third carbon (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Density0.991 g/cm³
Boiling Point195.5°C at 760 mmHg
Flash Point64.5°C
LogP (Partition Coefficient)1.9995
Exact Mass147.10500 Da

The compound’s SMILES notation (CC1C(N1C)C2=CC=CC=C2) and InChIKey (MKCZABZZOZOQTK-UHFFFAOYSA-N) provide unambiguous representations of its structure . Computational descriptors such as a hydrogen bond acceptor count of 1 and rotatable bond count of 1 underscore its rigid, compact geometry .

Synthetic Pathways

Oxidative C(sp³)–H Amination

Recent advances in intramolecular oxidative amination have enabled the stereoselective synthesis of trans-aziridines. For example, Tan et al. demonstrated that β-amino ketones treated with FeCl₃·6H₂O and trimethylsilyl chloride (TMSCl) undergo cyclization to form aziridines in high yields . Applying this methodology to a β-amino ketone precursor with methyl and phenyl groups could yield 1,2-dimethyl-3-phenylaziridine.

Table 2: Representative Aziridine Synthesis Conditions

MethodReagentsYieldReference
Modified WenkerTrtCl, H₂SO₄60–75%
Oxidative AminationFeCl₃·6H₂O, TMSCl80–93%

Reactivity and Applications

Ring-Opening Reactions

The strained aziridine ring undergoes nucleophilic ring-opening reactions, making it valuable in medicinal chemistry. For instance, copper(II) trifluoromethanesulfonate-catalyzed reactions with silanes produce functionalized amines . The phenyl group in 1,2-dimethyl-3-phenylaziridine could direct regioselective attacks, while the methyl groups influence steric outcomes.

Thermal Stability

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